molecular formula C10H16N2O2S B14505862 4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one CAS No. 62868-03-5

4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one

Katalognummer: B14505862
CAS-Nummer: 62868-03-5
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: HOQLNQMSDJUCLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one is an organic compound that features a cyclohexyl group attached to a thiomorpholine ring, which is further substituted with a hydroxyimino group at the 2-position and a ketone at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with thiomorpholine-3-one in the presence of an oxidizing agent to introduce the hydroxyimino group. The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiomorpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted thiomorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The thiomorpholine ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiomorpholine: A simpler analog without the cyclohexyl and hydroxyimino groups.

    Cyclohexylamine: Lacks the thiomorpholine ring and hydroxyimino group.

    Morpholine: Similar ring structure but lacks the sulfur atom and hydroxyimino group.

Uniqueness

4-Cyclohexyl-2-(hydroxyimino)thiomorpholin-3-one is unique due to the combination of the cyclohexyl group, hydroxyimino group, and thiomorpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

62868-03-5

Molekularformel

C10H16N2O2S

Molekulargewicht

228.31 g/mol

IUPAC-Name

4-cyclohexyl-2-hydroxyiminothiomorpholin-3-one

InChI

InChI=1S/C10H16N2O2S/c13-10-9(11-14)15-7-6-12(10)8-4-2-1-3-5-8/h8,14H,1-7H2

InChI-Schlüssel

HOQLNQMSDJUCLW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2CCSC(=NO)C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.